molecular formula C14H21Cl2N3O3S2 B13758775 2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride CAS No. 114436-45-2

2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride

Cat. No.: B13758775
CAS No.: 114436-45-2
M. Wt: 414.4 g/mol
InChI Key: XDFZGIYSOADENU-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a 2-imidazolidinone core, a sulfonyl group, and a dimethylaminoethylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and dimethylamine .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its sulfonyl and dimethylaminoethylthio groups enhance its reactivity and potential as a therapeutic agent .

Properties

CAS No.

114436-45-2

Molecular Formula

C14H21Cl2N3O3S2

Molecular Weight

414.4 g/mol

IUPAC Name

2-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylethyl-dimethylazanium;chloride

InChI

InChI=1S/C14H20ClN3O3S2.ClH/c1-10-8-13(23(20,21)18-5-4-16-14(18)19)12(9-11(10)15)22-7-6-17(2)3;/h8-9H,4-7H2,1-3H3,(H,16,19);1H

InChI Key

XDFZGIYSOADENU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)SCC[NH+](C)C)S(=O)(=O)N2CCNC2=O.[Cl-]

Origin of Product

United States

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